Phenoxyacetic Acid

Acid dissociation constant Physicochemical profiling Formulation pH control

Researchers requiring the unsubstituted phenoxyacetyl moiety face contamination from phenylacetic acid or chlorinated analogs, compromising penicillin V fermentation fidelity and analytical calibration accuracy. Phenoxyacetic acid (POA) is the mandatory, structurally specific precursor. • Sole penicillin V side-chain precursor: certified PA < 0.1% by HPLC ensures exclusive penicillin V production without G diversion. • Environmental baseline standard: least adsorbed phenoxy herbicide on activated carbon, providing worst-case benchmark for remediation system design. • Zero phloem mobility negative control: enables quantitative benchmarking of systemic vs. contact herbicide transport in planta.

Molecular Formula C8H8O3
C6H5OCH2COOH
Molecular Weight 152.15 g/mol
CAS No. 122-59-8
Cat. No. B089392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxyacetic Acid
CAS122-59-8
Synonymsphenoxyacetic acid
POA cpd
Molecular FormulaC8H8O3
C6H5OCH2COOH
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)
InChIKeyLCPDWSOZIOUXRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 5 mg/mL at 63 °F (NTP, 1992)
12 mg/mL at 10 °C
Slightly soluble in water;  soluble in oils
Soluble at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxyacetic Acid Physicochemical Baseline


Phenoxyacetic acid (POA; C₈H₈O₃; MW 152.15 g/mol) is the simplest aryloxyacetic acid—an O-phenyl derivative of glycolic acid. It is a monocarboxylic acid and aromatic ether that serves as the unsubstituted scaffold for an entire family of phenoxy herbicides (e.g., 2,4-D, MCPA) and as the specific side-chain precursor for penicillin V biosynthesis [1][2]. Its measured pKa of 3.17–3.7 (weaker than glycolic acid, stronger than phenylacetic acid), water solubility of 12 g/L at 10 °C, and logP of 1.34 define a distinct physicochemical profile that directly governs its behaviour in enzymatic recognition, plant transport, and environmental fate [3]. These properties make POA the mandatory starting material wherever the unsubstituted phenoxyacetyl moiety is required, rather than any substituted or non-ether analog.

Why Phenoxyacetic Acid Is Irreplaceable


Phenoxyacetic acid is frequently confused with phenylacetic acid (PA) and chlorinated phenoxyacetic acids (e.g., 2,4-D, 4-CPA), yet these compounds are not functionally interchangeable. The ether oxygen in POA creates a longer, more flexible side-chain architecture that is specifically recognized by penicillin V acylase (PVA) but not by penicillin G acylase (PGA), which prefers the methylene side-chain of phenylacetic acid [1]. In planta, the unsubstituted phenoxy ring of POA confers negligible auxin activity and zero phloem mobility, in stark contrast to the potent hormone activity of 2,4-D and the high phloem mobility of 4-CPA [2]. Environmental fate further diverges: POA is the least adsorbed on activated carbon among phenoxyacetic herbicides (PAA < 4CPA < 2,4-D), a property exploitable for selective removal or analytical method development [3]. The quantitative evidence below demonstrates that substituting POA with any close analog produces a measurably different outcome in enzymatic, plant biological, and environmental systems.

Phenoxyacetic Acid vs. Analogs: Key Evidence


pKa and Acid Strength vs. Analogs

Phenoxyacetic acid exhibits a pKa of 3.17 (experimental, 25 °C) to 3.7 (literature consensus), which places it as a substantially stronger acid than its closest non-ether structural analog phenylacetic acid (pKa 4.25–4.31) and weaker than its parent glycolic acid (pKa 3.83) [1][2]. This approximately 1.1 log unit difference in acidity means that at pH 5.5, phenoxyacetic acid is >90% ionized (carboxylate form) while phenylacetic acid is only ~6% ionized—a difference that directly impacts membrane permeability, protein binding, and extraction behaviour.

Acid dissociation constant Physicochemical profiling Formulation pH control

Penicillin V Precursor Specificity

In fermentations with Penicillium chrysogenum, phenoxyacetic acid (POA) and phenylacetic acid (PA) direct the biosynthesis toward two chemically and clinically distinct penicillins: penicillin V (phenoxymethylpenicillin) and penicillin G (benzylpenicillin), respectively [1]. Critically, when both precursors are present simultaneously, POA utilization and penicillin V formation are completely blocked, and only penicillin G is produced. HPLC analysis of cellular pools showed that after PA addition to a POA-induced culture, intracellular POA concentration remained high but penicillin V production ceased, while PA was consumed to form penicillin G [1]. This demonstrates absolute precursor-product fidelity.

Penicillin V biosynthesis Side-chain precursor specificity Industrial fermentation

Phloem Mobility: Unsubstituted vs. 4-CPA

In a direct comparative study using ¹⁴C-labeled compounds applied to soybean primary leaves, cotyledons, and epicotyls, phenoxyacetic acid (POA) exhibited no significant phloem transport, whereas the para-chlorinated analog 4-chlorophenoxyacetic acid (4CPOA) was the most phloem-mobile compound tested [1]. The potent herbicides 2,4-D, 2,4,5-T, and MCPA showed intermediate mobility. POA applied to primary leaves or cotyledons underwent almost complete metabolic degradation, in contrast to 4-fluorophenoxyacetic acid (4FPOA), where 79.6% of the parent acid remained intact after 2 days [1]. The study concluded that an unsubstituted ring (POA) yields very weak hormone activity and prevents phloem transport.

Phloem mobility Plant growth regulator Systemic transport

Activated Carbon Adsorption Trend

A 2024 study comparing adsorption of phenoxyacetic acid (PAA), 4-chlorophenoxyacetic acid (4CPA), and 2,4-dichlorophenoxyacetic acid (2,4-D) onto corn-derived activated carbons (AC-K, AC-L, AC-S) found that the Langmuir isotherm models best fit the experimental data and that PAA was consistently adsorbed least, while 2,4-D was adsorbed most preferentially [1]. The adsorption rate followed the same rank order (PAA < 4CPA < 2,4-D) and was positively correlated with molecular weight and hydrophobicity while inversely correlated with water solubility. The maximum Langmuir adsorption capacity (qₘₐₓ) for 2,4-D reached 2.078–2.467 mmol/g across the three activated carbons; PAA values were lower in all cases.

Adsorption isotherm Water remediation Environmental fate

TiO₂ Photocatalytic Degradation Rate

In a mechanistic study of UV-irradiated TiO₂ dispersions, the photocatalytic degradation rates of phenoxyacetic acid (PhA), 4-chlorophenoxyacetic acid (4-M), 2,3-dichlorophenoxyacetic acid (2,3-D), and 2,4-dichlorophenoxyacetic acid (2,4-D) were compared as a function of chlorine substitution [1]. The compounds were compared for differences in degradation rate and initial adsorption on the TiO₂ surface; the study found a positive correlation between the number of chlorine substituents and both adsorption affinity and degradation rate. Molecular orbital calculations of frontier electron densities and point charges predicted the initial mechanistic sequence for each substrate, confirming that the chlorine atoms alter the electron density distribution and thereby govern the susceptibility to oxidative attack.

TiO₂ photocatalysis Degradation kinetics Environmental photochemistry

Reductive Dehalogenation to Phenoxyacetic Acid

In a 2022 study employing a H₂-based membrane catalyst-film reactor (H₂-MCfR) with in situ-synthesized Pd⁰ nanoparticles, 99% of 2,4-dichlorophenoxyacetic acid (2,4-D) was removed and converted to phenoxyacetic acid (POA) within 90 minutes at a Pd⁰ surface loading of 20 mg Pd/m², achieving a catalyst specific activity of 6.6 ± 0.5 L/g-Pd-min [1]. Earlier electrocatalytic work demonstrated that 2,4-D can be exhaustively dehalogenated to chlorine-free phenoxyacetic acid at ambient temperature with 84–96% conversion at more than 80% selectivity [2]. This establishes phenoxyacetic acid as the terminal, chlorine-free transformation product of the most widely used phenoxy herbicide.

Catalytic dechlorination Pd⁰ nanoparticles Herbicide detoxification

Phenoxyacetic Acid Procurement Applications


Penicillin V Fermentation Precursor

For industrial production of penicillin V (phenoxymethylpenicillin) via P. chrysogenum fermentation, phenoxyacetic acid is the sole acceptable side-chain precursor. The evidence from Eriksen et al. (1994) demonstrates that co-presence of phenylacetic acid completely blocks penicillin V biosynthesis and diverts the entire fermentation output to penicillin G [1]. Procuring phenoxyacetic acid with certified low phenylacetic acid content (specification: PA < 0.1% by HPLC) is therefore a critical quality requirement. This scenario is supported by the quantitative precursor-product fidelity data in Evidence Item 2.

Environmental Fate Baseline Standard

Phenoxyacetic acid serves as the unsubstituted baseline compound in environmental adsorption and degradation studies of the phenoxy herbicide family. The 2024 activated carbon study established that PAA is consistently the least adsorbed congener (PAA < 4CPA < 2,4-D across all tested adsorbents), providing a worst-case benchmark for remediation system design [2]. Similarly, the TiO₂ photocatalytic degradation study ranked PhA as the slowest-degrading member of the series, making it the most persistent intermediate and the essential reference for kinetic comparisons [3]. Procuring high-purity POA (≥98%) is required for constructing valid multi-point calibration curves in these comparative studies.

Catalytic Dehalogenation Analytical Standard

In catalytic hydrodechlorination research targeting 2,4-D detoxification, phenoxyacetic acid is the defined chlorine-free end product. The 2022 H₂-MCfR study demonstrated 99% conversion of 2,4-D to POA with a catalyst specific activity of 6.6 ± 0.5 L/g-Pd-min, using POA as the calibration standard for HPLC quantification [4]. Procurement of POA with documented purity (≥99% for analytical standard grade) and certificate of analysis specifying absence of chlorinated impurities is essential for accurate mass balance determination in catalyst performance evaluation.

Phloem Transport Control Compound

Phenoxyacetic acid's established zero phloem mobility in soybean, combined with its near-complete metabolic degradation at the application site, makes it an ideal negative control for plant transport studies [5]. Researchers comparing systemic vs. contact herbicide candidates can use POA to define the baseline 'no transport' condition, against which the phloem mobility of chlorinated analogs (e.g., 4CPOA with highest mobility) can be quantitatively benchmarked. Procurement of ¹⁴C-labeled or unlabeled POA from reputable isotope laboratories is indicated for these experimental designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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